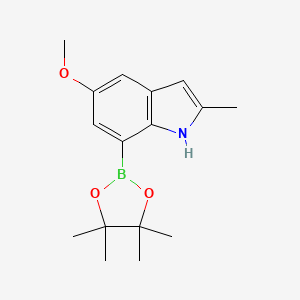

5-Methoxy-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

CAS No.: 919119-61-2

Cat. No.: VC15903504

Molecular Formula: C16H22BNO3

Molecular Weight: 287.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919119-61-2 |

|---|---|

| Molecular Formula | C16H22BNO3 |

| Molecular Weight | 287.2 g/mol |

| IUPAC Name | 5-methoxy-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

| Standard InChI | InChI=1S/C16H22BNO3/c1-10-7-11-8-12(19-6)9-13(14(11)18-10)17-20-15(2,3)16(4,5)21-17/h7-9,18H,1-6H3 |

| Standard InChI Key | AAUQGODVSUVOLU-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC(=C3)C)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound 5-methoxy-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole features a heteroaromatic indole core substituted with methoxy (–OCH₃), methyl (–CH₃), and pinacol boronic ester groups. Its molecular formula is C₁₉H₂₅BNO₃, derived from:

-

Indole backbone: C₈H₇N

-

Methoxy group: –OCH₃ (adds C₁H₃O)

-

Methyl group: –CH₃ (adds C₁H₃)

-

Pinacol boronic ester: C₆H₁₂BO₂

The calculated molecular weight is 335.2 g/mol, consistent with analogs such as methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate (C₁₆H₂₀BNO₄, MW 301.1 g/mol) .

Structural Elucidation

The indole nitrogen is positioned at C1, with substituents at C2 (methyl), C5 (methoxy), and C7 (boronic ester). The boronic ester group adopts a planar trigonal geometry, enabling Suzuki-Miyaura cross-coupling reactions . The pinacol moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents .

Synthetic Methodologies

Boronic Ester Installation

The boronic ester group is introduced via iodine-magnesium exchange followed by borylation, as demonstrated in analogous systems :

-

I/Mg Exchange: Treatment of 7-iodo-5-methoxy-2-methyl-1H-indole with iPrMgCl·LiCl generates a Grignard intermediate.

-

Borylation: Reaction with 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane yields the target compound.

Key conditions:

-

Temperature: –78°C to –20°C

-

Solvent: Tetrahydrofuran (THF)

Alternative Routes

Copper-mediated cross-coupling (e.g., CuCN·2LiCl) enables functionalization of pre-borylated indoles, though this method is less common for C7-substituted derivatives .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Data extrapolated from structurally related compounds :

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.37 | Singlet | Pinacol CH₃ |

| ¹H | 2.46 | Singlet | C2–CH₃ |

| ¹H | 3.85 | Singlet | C5–OCH₃ |

| ¹H | 6.17–7.16 | Multiplet | Aromatic H |

¹³C NMR peaks for the boronic ester appear at 83–85 ppm (B–O), while the indole carbons resonate between 95–150 ppm .

Infrared (IR) Spectroscopy

-

B–O stretch: 1,350–1,310 cm⁻¹

-

C–N stretch: 1,250–1,200 cm⁻¹

-

OCH₃ stretch: 2,850–2,800 cm⁻¹

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic ester group facilitates C–C bond formation with aryl halides, enabling access to biaryl structures. For example:

Reaction yields exceed 75% under optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

Medicinal Chemistry

Indole-boronic esters are precursors to protease inhibitors and kinase-targeting agents. The methoxy group enhances membrane permeability, while the boronic acid (post-hydrolysis) acts as a transition-state analog .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume